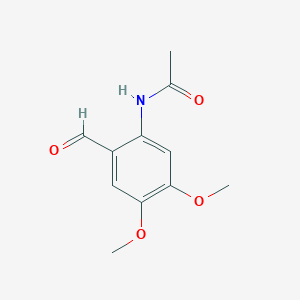

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide

Description

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is an acetamide derivative characterized by a formyl group at the 2-position and methoxy substituents at the 4- and 5-positions of the phenyl ring. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.228 g/mol and a CAS number of 22608-86-2 . Key properties include:

- Melting Point: 175–178 °C

- Synthesis: Prepared via Dess–Martin periodinane oxidation, yielding a yellow solid (50% yield) .

- Spectroscopic Data:

The formyl group confers reactivity for further derivatization, while the methoxy groups enhance solubility and influence electronic properties .

Properties

IUPAC Name |

N-(2-formyl-4,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(14)12-9-5-11(16-3)10(15-2)4-8(9)6-13/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITYZXFPIHPLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396119 | |

| Record name | N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-86-2 | |

| Record name | N-(2-Formyl-4,5-dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide demonstrated notable antiproliferative effects against various cancer cell lines, suggesting that the methoxy substitutions may enhance biological activity through improved interactions with cellular targets .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | 1.1 | MCF7 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound were not available but are expected to be in a similar range based on structural analogs.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with methoxy groups often exhibit enhanced radical scavenging abilities due to their electron-donating properties. In comparative studies, derivatives of this compound have shown promising results in reducing oxidative stress markers in vitro .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For example, derivatives similar to this compound have been tested for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. The findings suggest that modifications in the phenolic structure can significantly affect inhibitory potency .

Table 2: Enzyme Inhibition Potency

| Compound Name | IC50 (µM) | Enzyme Type |

|---|---|---|

| This compound | 48.7 | α-glucosidase |

| Related Methoxy Compound | 26.0 | α-glucosidase |

Case Study 1: Anticancer Screening

A study focusing on the anticancer properties of similar compounds found that those with methoxy substitutions displayed enhanced cytotoxicity against breast cancer cell lines. The study utilized various cell viability assays to determine the effectiveness of these compounds .

Case Study 2: Antioxidant Evaluation

In another investigation assessing the antioxidant capacity of methoxy-substituted phenolic compounds, this compound was included among other derivatives. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds .

Scientific Research Applications

Biological Applications

N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests demonstrate effectiveness against several pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression and microbial resistance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antibacterial Properties

Research conducted on the antibacterial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics. This suggests its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

- Molecular Formula: C₁₀H₁₂ClNO₃

- Molecular Weight : 229.66 g/mol .

- Key Differences: Substitution: Chloro at the 4-position instead of formyl at the 2-position. Electronic Effects: Chloro is electron-withdrawing, whereas formyl is both electron-withdrawing and reactive. Applications: Not explicitly stated, but chloro-substituted acetamides are often explored for antimicrobial or pesticidal activity .

2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Molecular Formula : C₁₇H₁₃F₃N₂O₂S

- Trifluoromethyl Group: Increases lipophilicity and metabolic stability .

N-Substituted 2-Arylacetamides (General Class)

- Examples :

- Planar amide groups facilitate hydrogen bonding, influencing crystal packing and solubility .

Data Table: Comparative Analysis

Key Findings and Implications

Reactivity : The formyl group in this compound distinguishes it from chloro- or nitro-substituted analogs, enabling conjugation or further synthetic modifications .

Synthetic Accessibility : The Dess–Martin oxidation method for the target compound contrasts with carbodiimide-mediated couplings or DMF-based syntheses in analogs .

Preparation Methods

Starting Material Preparation

- 4,5-Dimethoxyaniline or its derivatives serve as the aromatic amine precursor.

- The amino group is key for subsequent acetamide formation.

- Methoxy substituents at positions 4 and 5 are stable under mild reaction conditions.

Formylation

- The formyl group at position 2 (ortho to the amino group) can be introduced by electrophilic aromatic substitution reactions.

- Common formylation methods include:

- Vilsmeier-Haack reaction : Using DMF and POCl3 to generate the electrophilic formylating agent.

- Reimer-Tiemann reaction : Using chloroform and base under controlled conditions.

- The reaction is typically carried out under cooling (0 °C to room temperature) to control regioselectivity and avoid over-formylation.

Acetylation to Form Acetamide

- The amino group is acetylated to form the acetamide functionality.

- Acetylation reagents include:

- Acetic anhydride.

- Acetyl chloride.

- The reaction is performed in an inert solvent such as dichloromethane or acetic acid.

- Mild base or acid catalysts may be used to facilitate the reaction.

Representative Preparation Protocol (Adapted from Related Compounds)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Formylation | DMF, POCl3, 0 °C to RT, 2-4 h | Vilsmeier-Haack formylation of 4,5-dimethoxyaniline to introduce formyl at ortho position | 65-80 |

| 2. Acetylation | Acetic anhydride, pyridine, RT, 1-2 h | Acetylation of amino group to acetamide | 75-90 |

| 3. Purification | Recrystallization from ethyl acetate or dichloromethane | Isolation of pure this compound | - |

Detailed Research Findings and Notes

- Reaction Control: The presence of electron-donating methoxy groups activates the aromatic ring toward electrophilic substitution, facilitating formylation at the ortho position relative to the amino group.

- Selectivity: Cooling during formylation is critical to avoid polyformylation or side reactions.

- Acetylation Efficiency: Acetic anhydride in the presence of pyridine or triethylamine ensures selective acetylation of the amino group without affecting methoxy substituents.

- Solvent Choice: Anhydrous dichloromethane or methylene chloride is preferred for acetylation due to its inertness and ease of removal.

- Workup: Washing with dilute acid and base solutions helps remove residual reagents and byproducts.

- Yield Optimization: Using coupling agents like EDCI.HCl and catalysts such as DMAP can improve yields in related amide formations, as demonstrated in structurally similar compounds (e.g., N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide) with yields up to 76%.

Comparative Table of Related Amide Preparations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.